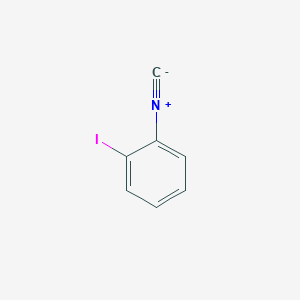

1-Iodo-2-isocyanobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVUESGQPSOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Iodo-2-isocyanobenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1-Iodo-2-isocyanobenzene is a bifunctional aromatic compound featuring both an iodine atom and an isocyanide group in an ortho orientation. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. The presence of two distinct reactive sites on a rigid benzene scaffold allows for a wide array of chemical transformations, positioning it as a key intermediate in the construction of complex molecular architectures.

The isocyanide functional group, with its unique electronic properties, is a cornerstone of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs.[1][2] Simultaneously, the carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions and intramolecular cyclizations, enabling the facile synthesis of fused heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its potential in the development of novel therapeutic agents.

Synthesis of this compound

The most direct and reliable synthetic route to this compound commences from the readily available precursor, 2-iodoaniline. The synthesis is a two-step process involving an initial N-formylation followed by a dehydration reaction.

Synthetic Workflow

Caption: Synthetic pathway to this compound from 2-iodoaniline.

Experimental Protocols

Step 1: Synthesis of N-(2-Iodophenyl)formamide

This procedure is adapted from a general method for the N-formylation of amines using a catalytic amount of iodine.

-

Materials:

-

2-Iodoaniline (1.0 eq)

-

Formic acid (2.0 eq)

-

Iodine (0.05 eq)

-

-

Procedure:

-

In a round-bottom flask, combine 2-iodoaniline and formic acid.

-

Add a catalytic amount of iodine to the mixture.

-

Stir the reaction mixture at 70 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-iodophenyl)formamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Causality Behind Experimental Choices: The use of a catalytic amount of iodine is a mild and efficient method for N-formylation. The in-situ generated hydroiodic acid (HI) is thought to protonate formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This method avoids the use of more hazardous or expensive formylating agents.

Step 2: Synthesis of this compound

This procedure is based on the classical dehydration of formamides using phosphorus oxychloride.[2]

-

Materials:

-

N-(2-Iodophenyl)formamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

A suitable base (e.g., triethylamine or pyridine) (2.2 eq)

-

Anhydrous dichloromethane (DCM) as the solvent

-

-

Procedure:

-

Dissolve N-(2-iodophenyl)formamide in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., triethylamine) to the solution with stirring.

-

Add phosphorus oxychloride dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (typically 5-15 minutes), monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound should be purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).

-

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for the preparation of aryl isocyanides from the corresponding anilines. The reactions are generally high-yielding and the purification procedures are straightforward.

Physicochemical and Spectroscopic Properties

While this compound is commercially available, detailed experimental spectroscopic data is not widely published in peer-reviewed literature.[4][5] The following table summarizes its known physicochemical properties and provides predicted spectroscopic characteristics based on its structure and data from analogous compounds.

| Property | Value | Reference/Method |

| CAS Number | 183209-25-8 | [4] |

| Molecular Formula | C₇H₄IN | [4] |

| Molecular Weight | 229.02 g/mol | [4] |

| Appearance | Not specified; likely a solid or oil | - |

| Predicted ¹H NMR (CDCl₃) | δ 7.0-8.0 ppm (m, 4H, aromatic protons) | [6][7] |

| Predicted ¹³C NMR (CDCl₃) | δ 90-100 (C-I), 120-140 (aromatic CH), 160-170 (N≡C) | [8][9] |

| Predicted IR (KBr) | 2130-2110 cm⁻¹ (strong, sharp, N≡C stretch) | [10] |

Note on Spectroscopic Data: The predicted NMR chemical shifts are based on the analysis of similar aromatic compounds. The aromatic protons are expected to appear in the typical downfield region. The carbon attached to the iodine atom is expected to have a chemical shift in the range of 90-100 ppm, while the isocyanide carbon will be significantly downfield.[8] The most characteristic feature in the IR spectrum will be the strong and sharp absorption band for the isocyanide stretching vibration between 2130 and 2110 cm⁻¹.[10]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations at either site or tandem reactions that involve both.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

-

Isocyanide-Based Multicomponent Reactions: The isocyanide moiety is a prime substrate for MCRs. In the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold.[11] Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. The products of these reactions using this compound would bear the ortho-iodoaryl group, which can then be used for subsequent cyclization reactions.

-

Palladium-Catalyzed Cross-Coupling and Cyclization: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the ortho position to the isocyanide group. More importantly, this sets the stage for tandem reaction sequences where a cross-coupling is followed by an intramolecular cyclization involving the isocyanide group. For instance, a Sonogashira coupling with a terminal alkyne would yield an intermediate that can undergo cyclization to form substituted indoles .[3] Similarly, a Heck reaction with an alkene could lead to the formation of quinolines .

Applications in Heterocyclic Synthesis for Drug Discovery

The strategic placement of the iodo and isocyano groups in this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Synthesis of Indole Derivatives

The indole nucleus is a fundamental structural motif in a vast number of pharmaceuticals and natural products.[3] A powerful strategy for the synthesis of substituted indoles involves a palladium-catalyzed coupling of an ortho-iodoaniline derivative with an alkyne, followed by cyclization. While this has been demonstrated with 2-iodoaniline, the same principle can be extended to this compound, where the isocyanide group can either be carried through the reaction sequence or participate in the cyclization.

Illustrative Reaction Scheme (via Sonogashira Coupling): A Sonogashira coupling of this compound with a terminal alkyne would generate a 2-alkynylphenyl isocyanide intermediate. This intermediate is primed for an intramolecular cyclization, potentially triggered by a base or a transition metal catalyst, to afford a substituted indole.

Synthesis of Quinoline Derivatives

Quinolines are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinolines can be achieved through various methods, including the Friedländer annulation and the Doebner-von Miller reaction. The reactivity of this compound can be harnessed for novel quinoline syntheses. For example, a Heck coupling with an appropriate alkene, followed by an intramolecular cyclization involving the isocyanide, could provide a direct route to functionalized quinolines.

Safety Information

-

Isocyanides: Many isocyanides are known to be toxic and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

-

Iodoarenes: Iodoarenes are generally considered to be irritants and may be harmful if ingested or absorbed through the skin.[3]

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly promising, yet underexplored, building block for organic synthesis. Its facile two-step synthesis from 2-iodoaniline makes it readily accessible. The dual reactivity of the ortho-disposed iodo and isocyano functionalities provides a powerful platform for the construction of complex molecules, particularly nitrogen-containing heterocycles of significant interest in drug discovery. The potential for this reagent in multicomponent reactions and tandem cross-coupling/cyclization cascades warrants further investigation and is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of new chemical entities with potential therapeutic applications.

References

-

Wikipedia. Passerini reaction. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Halder, A., Maiti, D., & De Sarkar, S. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Chemistry, an Asian journal, 15(5), 577–580. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Noundou, X. S., et al. (2016). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 21(11), 1476. [Link]

-

University of Calgary. a guide to 13c nmr chemical shift values. [Link]

-

Wikipedia. Ugi reaction. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Varadi, A., Palmer, T. C., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

Sources

- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]

- 4. 183209-25-8|this compound|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. Benzene, iodo- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS: 183209-25-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Iodo-2-isocyanobenzene: Properties, Synthesis, and Applications

Abstract

1-Iodo-2-isocyanobenzene, also known as 2-iodophenyl isocyanide, is a bifunctional aromatic compound of significant interest to the chemical research and drug discovery sectors. Possessing both a reactive isocyanide group and a versatile iodinated carbon, this molecule serves as a powerful building block for the synthesis of complex organic structures. The ortho-positioning of these two functional groups enables unique intramolecular reactions and provides a rigid scaffold for constructing diverse chemical libraries. This guide offers a comprehensive overview of the core physicochemical properties, synthetic methodologies, reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Structure

This compound is an organoiodine compound featuring an isocyanide functional group ortho to an iodine atom on a benzene ring. This unique arrangement makes it a valuable reagent in organic synthesis.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Iodophenyl isocyanide | [1] |

| CAS Number | 183209-25-8 | [1][2] |

| Molecular Formula | C₇H₄IN | [1] |

| Molecular Weight | 229.02 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)I)[N+]#[C-] | [1] |

| MDL Number | MFCD06653148 | [1] |

Structure:

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not widely published, its properties can be reliably inferred from data on analogous compounds such as phenyl isocyanide and other iodo-aromatics.

Table 2: Physicochemical Properties

| Property | Value / Observation | Rationale / Notes |

| Physical State | Likely a solid at room temperature. | Based on related structures like 1-iodo-2-nitrobenzene (m.p. 49-51 °C).[3][4] |

| Boiling Point | No data available.[2] | High boiling point expected due to molecular weight and polarity. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene). | Inferred from the hydrophobic benzene ring and typical solubility of isocyanides. |

| Stability | Sensitive to acid and light. May polymerize. | Isocyanides are known to hydrolyze in aqueous acid to form formamides and can polymerize in the presence of acid catalysts.[5] Related iodo-aromatics are often light-sensitive. |

| Odor | Possesses a strong, extremely unpleasant odor. | This is a characteristic property of all volatile isocyanides. |

Spectroscopic Characterization

The most telling feature for identifying this compound is its infrared (IR) spectrum.

-

Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and sharp absorption band for the N≡C triple bond stretch in the region of 2165–2110 cm⁻¹ .[5] This peak is highly characteristic and serves as a definitive diagnostic tool for the presence of the isocyanide functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) consistent with a 1,2-disubstituted benzene ring.

-

¹³C NMR will show a characteristic signal for the isocyanide carbon. The quadrupolar relaxation of the ¹⁴N nucleus can sometimes allow for the observation of ¹³C-¹⁴N coupling.[5]

-

Synthesis and Purification

Aryl isocyanides are most commonly synthesized via the dehydration of the corresponding N-arylformamide. This two-step sequence, starting from the commercially available 2-iodoaniline, is the most logical and field-proven approach.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 2-Iodoaniline

-

To a round-bottom flask, add 2-iodoaniline (1.0 eq) and an excess of ethyl formate (5.0 eq), which serves as both reagent and solvent.

-

Heat the mixture to reflux (approx. 54 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(2-iodophenyl)formamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.

Causality: Refluxing in ethyl formate is a classic and effective method for the formylation of anilines. The large excess of ethyl formate drives the reaction to completion.

Step 2: Dehydration of N-(2-iodophenyl)formamide

-

In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-iodophenyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base like triethylamine (2.5-3.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or diphosgene (trichloromethyl chloroformate), dropwise via a syringe (1.1-1.2 eq). Caution: This reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality: The tertiary amine acts as both a base to neutralize the HCl generated and a catalyst. POCl₃ is a powerful dehydrating agent that converts the formamide into the isocyanide. The aqueous workup removes the base, salts, and any remaining water-soluble impurities.

Purification: The crude this compound can be purified by silica gel column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

Caption: Schematic of the Ugi four-component reaction.

Reactions of the Carbon-Iodine Bond: Cross-Coupling

The aryl iodide is an excellent functional group for palladium-catalyzed cross-coupling reactions. [6]This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for late-stage functionalization after the isocyanide has been incorporated into a larger molecule.

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

This sequential approach—Ugi reaction followed by a cross-coupling reaction—is a highly effective strategy in medicinal chemistry for rapidly building and diversifying compound libraries.

Applications in Drug Discovery

The structural motif of this compound makes it a prime candidate for fragment-based and diversity-oriented drug discovery. [7]* Scaffold Generation: Its use in IMCRs generates peptidomimetic scaffolds that are of high interest in pharmaceutical research. [8]The ability to create large libraries of compounds quickly is a major advantage. [9]* Bifunctional Building Block: As a bifunctional building block, it allows for the synthesis of complex heterocyclic systems, which are prevalent in many marketed drugs. [10]* Covalent Inhibitors: While less common for isocyanides themselves, the core structure can be elaborated into scaffolds designed for covalent targeting of proteins.

Safety, Handling, and Storage

WARNING: Isocyanides are highly toxic and possess extremely foul odors. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Toxicity: Phenyl isocyanide is listed as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. [11][12]It is prudent to assume this compound carries a similar hazard profile.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles at all times.

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Prepare a quench solution (e.g., aqueous acid) to destroy any residual isocyanide on glassware or in waste streams, as this converts it to the much less odorous formamide. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, strong oxidizing agents, and direct light. Storing under an inert atmosphere (argon or nitrogen) is recommended to enhance shelf-life.

Conclusion

This compound is a uniquely valuable reagent for advanced organic synthesis. Its bifunctional nature, combining the library-generating power of the isocyanide with the robust derivatization potential of the aryl iodide, provides chemists with a versatile tool for the rapid construction of complex and diverse molecular architectures. While its handling requires stringent safety precautions, its utility in creating novel scaffolds for drug discovery and materials science makes it an indispensable component of the modern chemist's toolbox.

References

-

Georganics. (2020). Phenyl Isocyanide Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

LANXESS. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]

-

Shaaban, M. R., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Retrieved from [Link]

-

Dömling, A., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. Retrieved from [Link]

-

Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Retrieved from [Link]

-

Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. Retrieved from [Link]

-

de la Torre, D., et al. (2016). “Isocyanide-free” Ugi reactions. ResearchGate. Retrieved from [Link]

-

Botta, M., et al. (1988). A new reaction of aryl isocyanates with nitrite ion. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Retrieved from [Link]

-

Kang, S.-K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mowbray, C. E., & Snieckus, V. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters. Retrieved from [Link]

-

Xie, Z., et al. (2021). Visible-Light-Induced Palladium-Catalyzed Cross-Coupling of Iodocarboranes with (Hetero)Arenes. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

Talele, T. T. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

-

Salami, S. A., et al. (2022). Synthesis of 2-substituted Phenyl Isocyanides. ResearchGate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Iodophenyl isocyanate. Retrieved from [Link]

-

Braunstein, P., et al. (2004). Table 1 Selected 31 P{ 1 H} NMR data (d in ppm and J in Hz) and IR data.... ResearchGate. Retrieved from [Link]

-

Yan, C.-G., et al. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record. Retrieved from [Link]

-

Dömling, A. (2013). Isocyanide-based multicomponent reactions in drug discovery. ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Iodo-2-nitrobenzene. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Li, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-4-nitro- (CAS 636-98-6). Retrieved from [Link]

-

El-Gazzar, A. B. A., & Gaafar, A. A. M. (2014). 2-Isocyanatobenzonitrile and 2-Isothiocyanatobenzonitrile - Versatile Building Blocks in Organic Synthesis. Current Organic Chemistry. Retrieved from [Link]

-

Li, H., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 183209-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1-碘-2-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Iodo-2-nitrobenzene | CAS#:609-73-4 | Chemsrc [chemsrc.com]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 10. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. georganics.sk [georganics.sk]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to 1-Iodo-2-isocyanobenzene: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-isocyanobenzene, also known as 2-iodophenyl isocyanide, is an aromatic organic compound featuring both an iodine atom and an isocyanide functional group at adjacent positions on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable, albeit specialized, building block in synthetic organic chemistry. The electron-withdrawing nature of the iodine atom and the unique electronic characteristics of the isocyanide group allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its identification, synthesis, and potential applications, with a focus on the practical insights required for laboratory use.

Part 1: Core Identification and Physicochemical Properties

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) registry number.

| Identifier | Value | Source |

| CAS Number | 183209-25-8 | [1][2] |

| Molecular Formula | C₇H₄IN | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| Synonym | 2-Iodophenyl isocyanide | [1] |

Physicochemical Data

Precise experimental data on the physical properties of this compound, such as melting and boiling points, are not widely reported in publicly available literature. Commercial suppliers often do not list these specific values. However, based on related structures, it is expected to be a solid or a high-boiling liquid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethers.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent and characteristic peak in the IR spectrum would be the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration, typically appearing in the range of 2150-2100 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum would also exhibit peaks characteristic of an ortho-disubstituted aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The ortho, meta, and para couplings would lead to a distinct splitting pattern.

-

¹³C NMR: The spectrum would display seven distinct signals. The carbon of the isocyanide group would appear in a characteristic downfield region. The carbon atom attached to the iodine would also show a chemical shift influenced by the heavy atom effect. The remaining four aromatic carbon signals would be observed in the typical aromatic region.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 229. Key fragmentation patterns would likely involve the loss of the iodine atom (m/z = 127) and the isocyanide group (m/z = 26), leading to characteristic fragment ions.

Part 2: Synthesis and Handling

Synthetic Approach: Dehydration of N-(2-Iodophenyl)formamide

The most common and practical laboratory synthesis of aryl isocyanides involves a two-step procedure starting from the corresponding aniline.[3][4] This involves the formation of an N-arylformamide intermediate, followed by its dehydration.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-Iodophenyl)formamide

This step involves the formylation of 2-iodoaniline. A variety of formylating agents can be employed.

-

Procedure: In a round-bottom flask, dissolve 2-iodoaniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Add the formylating agent, for example, formic acid (1.2 equivalents) or ethyl formate. If using formic acid, a catalytic amount of a coupling agent like DCC (dicyclohexylcarbodiimide) or a milder acid catalyst may be beneficial.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-iodophenyl)formamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

The dehydration of the formamide intermediate is the crucial step to form the isocyanide. Several reagents are effective for this transformation.[4][5][6][7]

-

Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃), toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, or a combination of triphenylphosphine (PPh₃) and iodine.[3][4][6][7]

-

Procedure (using POCl₃):

-

Dissolve N-(2-iodophenyl)formamide (1.0 equivalent) in a dry, inert solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by warming to room temperature.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide peak).

-

-

Work-up:

-

Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

-

Purification: The crude this compound should be purified promptly, often by column chromatography on silica gel, as isocyanides can be unstable.

Safety, Handling, and Storage

-

Hazards: While specific toxicity data for this compound is limited, aryl isocyanides are generally considered to be toxic and should be handled with care. They are often characterized by a strong, unpleasant odor. Inhalation, ingestion, and skin contact should be avoided.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Due to its potential toxicity and strong odor, it is advisable to handle this compound in a closed system or with appropriate engineering controls.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It should be stored under an inert atmosphere to prevent degradation.

Part 3: Reactivity and Applications in Synthesis

The dual functionality of this compound opens up numerous possibilities for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.

Caption: Reactivity pathways of this compound.

Reactions Involving the Isocyanide Group

The isocyanide functional group is known for its participation in a variety of powerful multicomponent reactions (MCRs). These reactions are highly atom-economical and allow for the rapid construction of molecular complexity from simple starting materials.

-

Ugi and Passerini Reactions: this compound can serve as the isocyanide component in Ugi four-component reactions and Passerini three-component reactions. This allows for the introduction of the 2-iodophenyl moiety into diverse molecular scaffolds, which can then be further functionalized via the iodine atom.

Reactions Involving the Iodine Atom

The carbon-iodine bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions, making it a versatile handle for further molecular elaboration.

-

Suzuki, Sonogashira, and Heck Couplings: The iodine atom can be readily displaced in palladium-catalyzed reactions to form new carbon-carbon bonds. This enables the introduction of various aryl, vinyl, or alkynyl groups at the 2-position relative to the isocyanide.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to N-arylated products.

The combination of these reactive sites makes this compound a particularly interesting substrate for tandem reactions, where an initial reaction at one site is followed by a subsequent transformation at the other, often in a one-pot fashion, to generate complex heterocyclic systems.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a unique combination of reactive functionalities. While detailed physicochemical and spectroscopic data are not extensively documented in readily accessible sources, its synthesis via the dehydration of N-(2-iodophenyl)formamide is a well-established and reliable method. Its utility in multicomponent reactions and as a substrate for cross-coupling reactions makes it a powerful tool for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. As with all isocyanides, appropriate safety precautions are paramount during its handling and use.

References

-

Wikipedia. Isocyanide. [Link]

-

Al-Kurd, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6881. [Link]

-

ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-739. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 183209-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Structural Analysis of 1-Iodo-2-isocyanobenzene

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural analysis of 1-Iodo-2-isocyanobenzene (C₇H₄IN). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established analytical principles to build a predictive framework for the characterization of this versatile synthetic building block. While published experimental data for this specific molecule is scarce, this guide leverages data from analogous compounds and first principles to provide robust, field-proven insights into its structural elucidation.

Molecular Profile and Synthetic Strategy

This compound is an aromatic compound featuring two electronically distinct and synthetically valuable functional groups: a heavy iodine atom and a reactive isocyanide moiety. The ortho-substitution pattern creates steric and electronic interactions that are critical to its reactivity and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183209-25-8 | [1][2][3] |

| Molecular Formula | C₇H₄IN | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| SMILES | [C-]#[N+]C1=CC=CC=C1I | [1] |

Rationale for Synthesis: A Gateway to Complex Heterocycles

The primary synthetic route to this compound logically starts from its corresponding aniline or nitrobenzene precursor. The presence of the iodo- and isocyano- groups makes it a valuable substrate for multicomponent reactions (like the Ugi and Passerini reactions) and metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular scaffolds relevant to drug discovery.[4]

Proposed Synthetic Workflow

The most common and reliable synthesis involves a two-step process from the commercially available 1-Iodo-2-nitrobenzene.[5][6]

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation. This step must be carefully controlled to avoid dehalogenation.

-

Formation of the Isocyanide: The resulting 2-iodoaniline is then converted to the isocyanide. The classical method is the Hofmann carbylamine reaction, using chloroform and a strong base like potassium hydroxide. Alternatively, dehydration of the corresponding formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or tosyl chloride offers a milder and often higher-yielding route.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and electronic environment of the molecule. Both ¹H and ¹³C NMR are indispensable. Due to the lack of published spectra for this compound, the following predictions are based on established substituent effects and data from analogous compounds like iodobenzene, phenyl isocyanide, and 1-iodo-2-nitrobenzene.[6][7][8]

¹H NMR Spectroscopy

Expertise & Experience: The aromatic region of the ¹H NMR spectrum will provide definitive information on the ortho-substitution pattern. The iodine atom is weakly deactivating, while the isocyanide group is strongly electron-withdrawing. This electronic push-pull will deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). The four aromatic protons are chemically distinct, leading to a complex, coupled spin system.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-6 | 7.90 - 8.10 | dd | J(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2 | Most deshielded due to proximity to both electron-withdrawing groups (I and NC). |

| H-3 | 7.60 - 7.80 | dd | J(H3-H4) ≈ 7-8, J(H3-H5) ≈ 1-2 | Deshielded by the adjacent isocyanide group. |

| H-4 | 7.45 - 7.65 | ddd (or dt) | J(H4-H3) ≈ 7-8, J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 | Influenced by ortho and para substituents. |

| H-5 | 7.15 - 7.35 | ddd (or dt) | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 7-8, J(H5-H3) ≈ 1-2 | Least deshielded proton, influenced by the ortho iodine. |

¹³C{¹H} NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments (seven total: six aromatic, one isocyanide) and provide insight into the electronic effects of the substituents. The isocyanide carbon itself is a key diagnostic signal.[9] The carbon directly attached to the iodine (C-1) will show a characteristic upfield shift due to the "heavy atom effect."

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for good signal-to-noise.

-

Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| -N≡C | 160 - 170 | Characteristic region for aryl isocyanide carbons.[7] |

| C-2 (-NC) | 140 - 145 | Quaternary carbon attached to the electron-withdrawing NC group. |

| C-4 | 130 - 135 | Aromatic CH carbon. |

| C-6 | 130 - 135 | Aromatic CH carbon. |

| C-5 | 128 - 132 | Aromatic CH carbon. |

| C-3 | 125 - 130 | Aromatic CH carbon. |

| C-1 (-I) | 90 - 100 | Quaternary carbon attached to iodine, shifted significantly upfield by the heavy atom effect.[10] |

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Expertise & Experience: IR spectroscopy is a rapid and highly effective method for confirming the presence of the isocyanide functional group. The -N≡C triple bond stretch is one of the most characteristic and intense absorptions in the IR spectrum, appearing in a region that is typically free from other common functional group signals.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact by lowering the pressure arm.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for key absorption bands.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 2110 - 2165 | -N≡C Stretch | Strong, Sharp | Definitive evidence of the isocyanide functional group. [11] |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the benzene ring.[12] |

| 1550 - 1600 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the aromatic ring. |

| 740 - 780 | C-H Out-of-Plane Bend | Strong | Characteristic of ortho-disubstituted benzene rings. |

| ~500 - 600 | C-I Stretch | Medium-Weak | Appears in the far-IR region, confirming the carbon-iodine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule. The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the isotopic pattern of the molecular ion peak.[13]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution (e.g., in methanol or dichloromethane) into a GC-MS system.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and major fragment ions.

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Formula | Rationale for Fragmentation |

| 229 | Molecular Ion [M]⁺˙ | [C₇H₄IN]⁺˙ | Parent ion, confirms the molecular weight. |

| 202 | [M - HCN]⁺˙ | [C₆H₄I]⁺˙ | Loss of neutral hydrogen cyanide from the isocyanide group. |

| 102 | [M - I]⁺ | [C₇H₄N]⁺ | Loss of an iodine radical, a common fragmentation for iodoaromatics. This is often a prominent peak. [14] |

| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Loss of iodine and cyanide, forming a benzyne radical cation. |

Fragmentation Workflow Diagram

Caption: Predicted EI-MS fragmentation pathway for this compound.

X-Ray Crystallography: Unambiguous 3D Structure Determination

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization (Rate-Limiting Step):

-

Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone).

-

Employ slow evaporation, vapor diffusion (e.g., using a poor solvent like hexane or pentane), or slow cooling techniques to grow single crystals of suitable quality (typically > 0.1 mm in all dimensions). This requires screening multiple solvent systems.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom.

-

Refine the structural model against the experimental data to locate the lighter C, N, and H atoms and to optimize the geometric parameters.

-

X-Ray Crystallography Workflow Diagram

Caption: General workflow for single-crystal X-ray structure determination.

Expected Structural Features:

-

C-N-C Angle: The isocyanide group is expected to be nearly linear, with a C-N-C bond angle approaching 180°.

-

Bond Lengths: The C≡N triple bond should be approximately 1.16 Å. The C-I bond length is expected to be around 2.10 Å.

-

Planarity: The benzene ring will be planar. Steric hindrance between the ortho substituents may cause slight out-of-plane deviations.

-

Intermolecular Interactions: The iodine atom is a potential halogen bond donor, which could lead to interesting solid-state packing arrangements.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for complete handling, storage, and disposal information.

References

A consolidated list of references cited throughout this guide is provided below.

-

National Institute of Standards and Technology. (n.d.). 2-Iodophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Hu, Y. Q., Li, M. Q., Wang, Y., et al. (2017). CCDC 1529102: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. The University of Iowa. Retrieved from [Link]

- Singh, U. P., Samanta, S., & Kumar, A. (2014). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. RSC Advances, 4(90), 48963-48967.

-

SlideShare. (n.d.). Why iodobenzene matters in modern organic synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-iodo-2-isocyanatobenzene (C7H4INO). Retrieved from [Link]

-

Tokai University Academic Repository. (n.d.). CCDC 1872930: Experimental Crystal Structure Determination. Retrieved from [Link]

-

The University of Manchester. (2015). CCDC 1032210: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Iodo-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Structural Database. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry, 6(12), 669-673.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Synthonix. (n.d.). 1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. Retrieved from [Link]

- Frerichs, V. A., & Lockey, J. E. (2011). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 13(11), 3125-3132.

- Praliyev, K. D., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1605.

- Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 45-68.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Iodophenyl isocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Iodonitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

- ResearchGate. (2019). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis.

-

ResearchGate. (1990). Benchmark measurement of iodobenzene ion fragmentation rates. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines with Terminal Alkynes for the Synthesis of Indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-iodophenyl) N-ethylcarbamate. PubChem Compound Database. Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

- Defence Research and Development Canada. (2007). 13C Solution NMR Spectra of Poly(ether)urethanes. DTIC.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylisocyanate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Iodo-2-nitrobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS: 183209-25-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 183209-25-8|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 8. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 1-Iodo-2-isocyanobenzene

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Iodo-2-isocyanobenzene (also known as 2-iodophenyl isocyanide), a key aromatic building block in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the expected spectral data, grounded in the principles of chemical structure and functional group reactivity. Detailed, field-proven experimental protocols for data acquisition are provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring both an iodo and an isocyanide group in an ortho substitution pattern. This unique arrangement makes it a valuable reagent in a variety of chemical transformations. The bulky and electron-withdrawing iodine atom influences the reactivity of the adjacent isocyanide group, a versatile functional group known for its participation in multicomponent reactions (such as the Ugi and Passerini reactions), C-C bond formation, and as a ligand in organometallic chemistry.[1][2][3]

Accurate and unambiguous characterization of this molecule is paramount for its effective use in synthesis. Spectroscopic techniques provide the necessary tools to confirm its identity, assess its purity, and understand its electronic properties. This guide serves as a detailed reference for the interpretation of its NMR, IR, and MS data.

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of aryl isocyanides is the two-step Ugi method, which involves the formylation of the corresponding primary amine followed by dehydration.[4][5]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-iodophenyl)formamide

-

To a round-bottom flask equipped with a reflux condenser, add 2-iodoaniline (1 equivalent).

-

Add an excess of formic acid (approximately 5-10 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker of ice-water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual formic acid.

-

Dry the resulting white to off-white solid, N-(2-iodophenyl)formamide, under vacuum.

Step 2: Dehydration to this compound

-

Dissolve N-(2-iodophenyl)formamide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (2.2 equivalents) dropwise with stirring.

-

To this cooled mixture, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the iodo and isocyanide substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.8 - 8.0 | dd | J ≈ 8.0, 1.5 |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.0, 1.5 |

| H-4 | 7.3 - 7.5 | td | J ≈ 8.0, 1.5 |

| H-5 | 7.1 - 7.3 | td | J ≈ 8.0, 1.5 |

Interpretation:

-

The protons ortho to the iodine (H-3) and the isocyanide (H-6) will be the most deshielded due to the electron-withdrawing nature of these groups.

-

The ortho and meta couplings will lead to complex splitting patterns, appearing as doublet of doublets (dd) or triplet of doublets (td).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative, particularly for the carbon of the isocyanide group and the carbon attached to the iodine.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -N≡C | 160 - 170 | Characteristic isocyanide carbon signal. |

| C-2 (-I) | 95 - 105 | Carbon directly attached to iodine, significantly shielded. |

| C-1 (-NC) | 125 - 135 | |

| C-3 | 130 - 140 | |

| C-4 | 128 - 138 | |

| C-5 | 125 - 135 | |

| C-6 | 130 - 140 |

Interpretation:

-

The most downfield signal will be that of the isocyanide carbon, typically appearing in the 160-170 ppm range.

-

The carbon atom bonded to the iodine (C-2) will be significantly shielded and appear far upfield, a characteristic feature of iodo-substituted aromatic rings.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the isocyanide group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2130 - 2110 | Strong, Sharp | -N≡C stretch |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1580 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Interpretation:

-

The defining feature of the IR spectrum is a strong, sharp absorption band in the region of 2130-2110 cm⁻¹, which is characteristic of the -N≡C triple bond stretch of an aryl isocyanide.[7]

-

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region confirm the aromatic nature of the compound.

-

A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

| m/z | Relative Intensity | Proposed Fragment |

| 229 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M - I]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) should be observed at an m/z of 229, corresponding to the molecular weight of C₇H₄IN.

-

The most prominent fragmentation pathway is expected to be the loss of the iodine atom, resulting in a strong peak at m/z 102 ([M - I]⁺).

-

Further fragmentation of the [C₇H₄N]⁺ fragment may occur, but the loss of iodine is the most characteristic fragmentation for iodo-aromatic compounds.

Experimental Protocol: MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight, for example, from m/z 50 to 300.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. The key diagnostic features are the characteristic isocyanide signals in the ¹³C NMR and IR spectra, the unique shielding effect of the iodine atom in the ¹³C NMR spectrum, the complex aromatic pattern in the ¹H NMR spectrum, and the facile loss of iodine in the mass spectrum. By understanding and correctly interpreting these spectral data, researchers can confidently verify the synthesis and purity of this important chemical intermediate, enabling its successful application in further synthetic endeavors.

References

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Lygin, A. V. (2009). Novel Syntheses of Nitrogen Heterocycles from Isocyanides [Doctoral dissertation, Georg-August-Universität Göttingen]. eDiss.

- Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-iodo-2-isocyanatobenzene. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

- Siwe Noundou, X., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6899.

- Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A ¹³C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance, 6(1), 46-47.

- Ugi, I. (Ed.). (1971). Isocyanide Chemistry. Academic Press.

- van der Heijden, G. (2011). A combinatorial approach towards pharmaceutically relevant cyclic peptides [Doctoral dissertation, University of Amsterdam]. UvA-DARE.

- Vicente, J., et al. (2015). A new type of oxidative addition of an iodoarene to a Pd(II) complex.

- Walborsky, H. M., & Periasamy, M. P. (1983). The Chemistry of the Triple-Bonded Functional Groups, Part 2. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement C. Wiley-Interscience.

- Zheng, Q. (2023). New developments and applications of isocyanide chemistry [Doctoral dissertation, University of Groningen]. University of Groningen.

Sources

- 1. Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.uva.nl [pure.uva.nl]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 1-Iodo-2-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-2-isocyanobenzene is a valuable bifunctional reagent in organic synthesis, prized for its dual reactivity that enables complex molecular constructions. However, its utility is intrinsically linked to its solubility and stability, factors that are not extensively documented in public literature. This guide provides a predictive analysis of these properties based on first principles of physical organic chemistry and offers robust, field-tested protocols for their empirical determination. We project that this compound exhibits high solubility in non-polar to moderately polar aprotic solvents and is susceptible to degradation via acid-catalyzed hydrolysis of the isocyanide group and, to a lesser extent, photolysis of the carbon-iodine bond. This document serves as a foundational resource for researchers, providing the theoretical grounding and practical methodologies required to handle, store, and utilize this compound effectively and safely.

Introduction: Physicochemical Profile and Synthetic Utility

This compound (C₇H₄IN) is an aromatic compound featuring two synthetically versatile functional groups: an aryl iodide and an isocyanide. The aryl iodide moiety is a cornerstone of modern cross-coupling chemistry, participating in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The isocyanide group is a unique "carbenoid" functional group that engages in a variety of multicomponent reactions, such as the Ugi and Passerini reactions, enabling the rapid assembly of complex molecular scaffolds from simple precursors.[1] The ortho relationship of these two groups offers intriguing possibilities for tandem reactions and the synthesis of novel heterocyclic systems.

Despite its synthetic potential, the effective use of this compound hinges on a thorough understanding of its physical and chemical properties. This guide addresses the critical aspects of its solubility and stability, providing a framework for its confident application in research and development.

Predicted Solubility Profile

While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted by analyzing its molecular structure and comparing it to analogous compounds like iodobenzene.[2] The molecule is dominated by the large, non-polar iodophenyl ring, which suggests poor solubility in aqueous or highly polar protic solvents. The isocyano group (–N⁺≡C⁻) introduces a degree of polarity, but its contribution is insufficient to overcome the hydrophobicity of the aryl iodide core.

Based on the principle of "like dissolves like," the following solubility hierarchy is predicted:

| Solvent Class | Predicted Solubility | Rationale & Representative Solvents |

| Halogenated | High / Miscible | The non-polar nature aligns well with the iodobenzene moiety. (e.g., Dichloromethane (DCM), Chloroform) |

| Aromatic | High / Miscible | Pi-stacking interactions and similar polarity promote dissolution. (e.g., Toluene, Benzene) |

| Ethers | High / Miscible | Moderate polarity and ability to act as hydrogen bond acceptors. (e.g., Tetrahydrofuran (THF), Diethyl Ether) |

| Polar Aprotic | Moderate to High | The dipole moment of the isocyanide group enhances solubility. (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) |

| Polar Protic (Alcohols) | Low | The molecule cannot effectively disrupt the strong hydrogen-bonding network of the solvent. (e.g., Methanol, Ethanol) |

| Aqueous Systems | Very Low / Insoluble | The large hydrophobic iodophenyl group dominates. (e.g., Water, Buffers) |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a standardized shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specified temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. "Excess" ensures that solid material remains undissolved.

-

Equilibrate the vial in a temperature-controlled shaker or incubator (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) is recommended to confirm saturation.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.

-